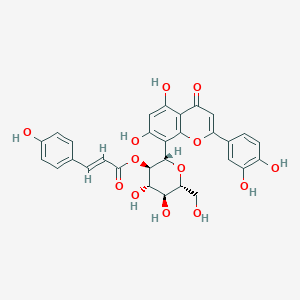

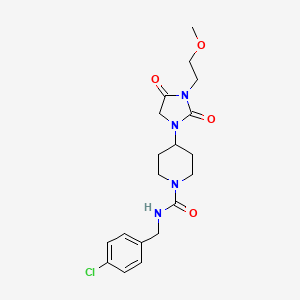

![molecular formula C17H16N4O2 B2959378 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile CAS No. 2380067-87-6](/img/structure/B2959378.png)

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile” is a moderately potent tankyrase inhibitor . Tankyrase inhibitors are known to reduce the levels of β-catenin-mediated transcription and inhibit tumorigenesis .

Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a central fused-ring system, comprised of six- and five-membered rings . This unit is linked by C2 chains to two 2-oxo-1,3-oxazolidine five-membered rings . The central fused-ring system is essentially planar, with a maximum deviation of 0.008 Å from the mean plane . Both oxazolidine five-membered rings are also nearly planar, with maximum deviations of 0.090 Å and 0.141 Å .Applications De Recherche Scientifique

Chiral Oxazolidinones in Organic Synthesis

The title compound, closely related to oxazolidinones, serves as a chiral auxiliary in diastereoselective Reissert-type reactions, highlighting its utility in creating enantioselective compounds. This application is crucial in synthesizing pharmaceuticals with specific stereochemistry for enhanced efficacy and reduced side effects (Evain, Pauvert, Collet, & Guingant, 2002).

Antimicrobial Activity of Quinoline Derivatives

Quinoline-based imidazole-5-one derivatives, synthesized via a reaction involving oxazol-5-ones, demonstrate significant in vitro antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Kathrotiya, Patel, Patel, & Patel, 2012).

Synthesis of Spiro[indoline-3,4′-pyrano[3,2-c]quinoline]-3′-carbonitriles

A synthesis pathway for spiro[quino-derivatives] demonstrates the versatility of quinoline derivatives in creating complex heterocyclic compounds with potential applications in medicinal chemistry and material science (Aly et al., 2018).

Fluorescent Probes for DNA Detection

Novel aminated benzimidazo[quinolines], substituted with various nuclei, have been synthesized for use as DNA-specific fluorescent probes. This application is crucial for biological research, diagnostics, and therapeutic monitoring (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Photovoltaic Applications

Quinoline derivatives have been studied for their photovoltaic properties, demonstrating potential applications in organic–inorganic photodiode fabrication. This research opens avenues for utilizing these compounds in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety and Hazards

The compound is an organic compound with active chemical properties . It should be stored and used under appropriate conditions. During handling, safety precautions such as wearing protective eyewear, gloves, and lab coats should be followed to avoid inhalation, ingestion, or contact with skin and eyes .

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes such as factor xa in the coagulation cascade .

Mode of Action

Based on its structural similarity to other oxazolidinone derivatives, it may interact with its targets through the formation of covalent bonds, leading to inhibition or modulation of the target’s activity .

Biochemical Pathways

Similar compounds have been found to affect the coagulation cascade, specifically the conversion of prothrombin to thrombin .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability .

Result of Action

Similar compounds have been found to have antithrombotic effects .

Propriétés

IUPAC Name |

2-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-10-12-9-16(19-15-4-2-1-3-14(12)15)20-6-5-13(11-20)21-7-8-23-17(21)22/h1-4,9,13H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQLLBIFEJNJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCOC2=O)C3=NC4=CC=CC=C4C(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione;hydrochloride](/img/structure/B2959296.png)

![(5Z)-5-{[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2959300.png)

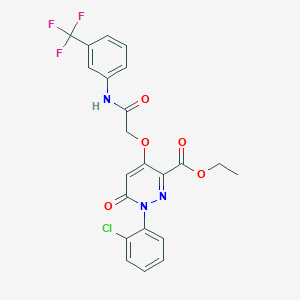

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2959301.png)

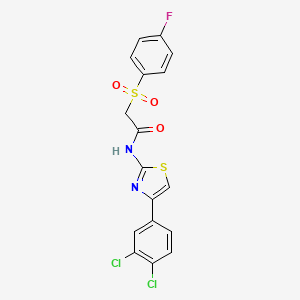

![3,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-2-carboxamide](/img/structure/B2959309.png)

![4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one](/img/structure/B2959313.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2959314.png)

![1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one](/img/structure/B2959315.png)